molecular formula C7H14N2O2 B14624490 Methyl 3-(dimethylhydrazinylidene)butanoate CAS No. 58706-80-2

Methyl 3-(dimethylhydrazinylidene)butanoate

Cat. No.: B14624490
CAS No.: 58706-80-2
M. Wt: 158.20 g/mol
InChI Key: XXSSOQHIYJHMEK-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylhydrazinylidene)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydrazine moiety attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylhydrazinylidene)butanoate typically involves the reaction of dimethylhydrazine with methyl 3-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylhydrazinylidene)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(dimethylhydrazinylidene)butanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylhydrazinylidene)butanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simple ester with a fruity odor, used in flavorings and perfumes.

    Dimethylhydrazine: A hydrazine derivative with applications in rocket propellants and as a chemical intermediate.

Uniqueness

Methyl 3-(dimethylhydrazinylidene)butanoate is unique due to the presence of both ester and hydrazine functional groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

58706-80-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 3-(dimethylhydrazinylidene)butanoate

InChI

InChI=1S/C7H14N2O2/c1-6(8-9(2)3)5-7(10)11-4/h5H2,1-4H3

InChI Key

XXSSOQHIYJHMEK-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(C)C)CC(=O)OC

Origin of Product

United States

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